![molecular formula C23H15ClN2O2 B187877 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 58221-90-2](/img/structure/B187877.png)
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as CMA, is a synthetic compound that belongs to the family of naphthoquinone derivatives. CMA has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is not fully understood. However, studies have suggested that 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
生化学的および生理学的効果
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been reported to exhibit various biochemical and physiological effects. Studies have shown that 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione induces cell cycle arrest and apoptosis in cancer cells. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been reported to inhibit the growth of various bacterial and fungal strains.
実験室実験の利点と制限
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits several advantages for lab experiments. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a synthetic compound, which allows for easy and reproducible synthesis. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is also stable under various experimental conditions, making it suitable for in vitro and in vivo studies. However, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has some limitations for lab experiments. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is insoluble in water, which limits its use in aqueous-based assays. Additionally, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits low bioavailability, which may limit its therapeutic potential.
将来の方向性
Several future directions can be explored for 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione. Further studies are needed to elucidate the mechanism of action of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and its potential therapeutic applications in various diseases. Studies can also be conducted to improve the bioavailability of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and to develop novel formulations for its delivery. Additionally, studies can be conducted to investigate the potential synergistic effects of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with other compounds.
Conclusion:
In conclusion, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a synthetic compound that exhibits potential therapeutic applications in various diseases. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits potent anticancer, anti-inflammatory, antibacterial, and antifungal activities. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione modulates various signaling pathways and inhibits the activity of topoisomerase II. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits several advantages for lab experiments, including easy synthesis and stability. However, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has some limitations, including low bioavailability and insolubility in water. Several future directions can be explored for 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, including elucidating its mechanism of action, improving its bioavailability, and investigating its potential synergistic effects with other compounds.
合成法
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be synthesized by the condensation reaction of 3-chloroaniline and 3-methyl-1,4-naphthoquinone in the presence of a catalyst. The reaction yields 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione as a yellow solid with a melting point of 250-252°C.
科学的研究の応用
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Studies have shown that 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been reported to exhibit antibacterial and antifungal activities.
特性
CAS番号 |
58221-90-2 |
|---|---|
製品名 |
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione |
分子式 |
C23H15ClN2O2 |
分子量 |
386.8 g/mol |
IUPAC名 |
10-(3-chloroanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
InChI |
InChI=1S/C23H15ClN2O2/c1-26-19-10-9-18(25-14-6-4-5-13(24)11-14)22-21(19)17(12-20(26)27)15-7-2-3-8-16(15)23(22)28/h2-12,25H,1H3 |
InChIキー |
IXEMIDNPWNMESH-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=CC(=CC=C5)Cl |
正規SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=CC(=CC=C5)Cl |
その他のCAS番号 |
58221-90-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



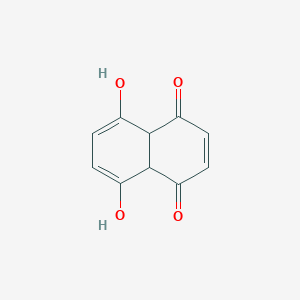
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)
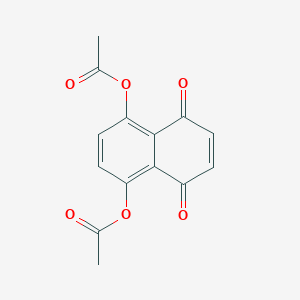

![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
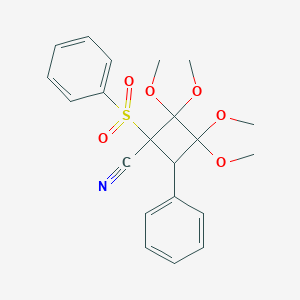
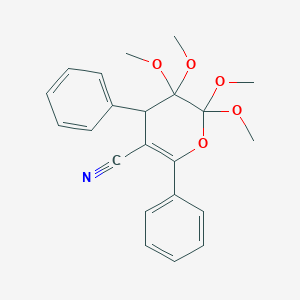
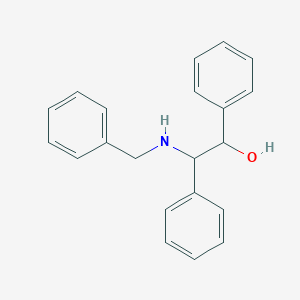
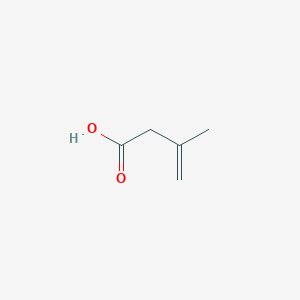


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
